N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan and thiophene intermediates: These heterocyclic compounds can be synthesized through cyclization reactions.
Coupling reactions: The furan and thiophene intermediates can be coupled with an appropriate ethylating agent to form the desired ethyl linkage.
Thioether formation: The phenylthio group can be introduced through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the amide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of heterocyclic compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)ethyl)-3-(phenylthio)propanamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide: Lacks the furan ring.
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)propanamide: Lacks the phenylthio group.
Uniqueness
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-3-(phenylthio)propanamide is unique due to the presence of all three functional groups (furan, thiophene, and phenylthio) in its structure. This combination of moieties can impart distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-19(9-12-24-16-5-2-1-3-6-16)20-13-17(15-8-11-23-14-15)18-7-4-10-22-18/h1-8,10-11,14,17H,9,12-13H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIAAUCOZAEQDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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